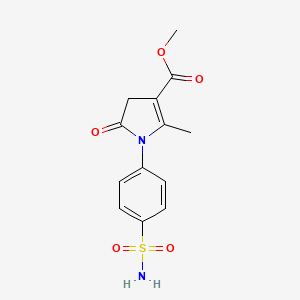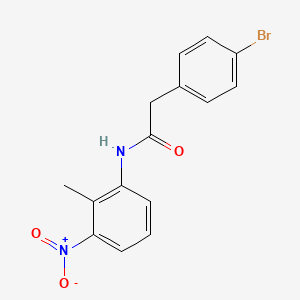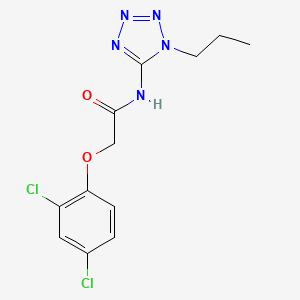![molecular formula C14H23N3O2 B5756211 N',N'-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B5756211.png)
N',N'-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a nitrophenyl group attached to an ethane-1,2-diamine backbone, with additional ethyl and methyl substituents on the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzyl chloride, diethylamine, and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.
Reaction Steps: The key steps include the nucleophilic substitution of 3-nitrobenzyl chloride with diethylamine and methylamine, followed by purification of the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N’,N’-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine may involve:
Large-Scale Reactors: The use of large-scale reactors to handle the increased volume of reactants and products.
Automated Systems: Automation of the reaction process to ensure consistency and efficiency.
Purification Techniques: Advanced purification techniques such as distillation, crystallization, and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be employed in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’,N’-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins.
Effects: The interaction with molecular targets can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-dimethyl-1,2-ethanediamine: A similar diamine with methyl groups instead of ethyl and nitrophenyl groups.
N,N-diethyl-3-methylbenzamide: Another compound with a similar structure but different functional groups.
N,N’-dimethylcyclohexane-1,2-diamine: A cyclic diamine with similar substituents.
Uniqueness
N’,N’-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-4-16(5-2)10-9-15(3)12-13-7-6-8-14(11-13)17(18)19/h6-8,11H,4-5,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMKITLWPXYRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,4,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B5756132.png)

METHANONE](/img/structure/B5756143.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5756150.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756162.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5756174.png)
![N-cyclopropyl-6-ethyl-2-{[(E)-{4-methoxy-3-[(4-methylbenzyl)oxy]phenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)



![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)
![4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine](/img/structure/B5756217.png)

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756240.png)
